methyl (2E)-3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propanoate
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Overview
Description
METHYL 3,3,3-TRIFLUORO-2-[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]PROPANOATE is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3,3,3-TRIFLUORO-2-[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,3,3-trifluoropropanoic acid with appropriate reagents to form the desired ester. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as HPLC and NMR, is crucial for monitoring the reaction progress and verifying the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 3,3,3-TRIFLUORO-2-[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
METHYL 3,3,3-TRIFLUORO-2-[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]PROPANOATE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]PROPANOATE involves its interaction with molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl groups and pyrazole ring play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
- Methyl 3,3,3-trifluoropyruvate
- Methyl 3,3,3-trifluoropropanoate
Uniqueness
Compared to similar compounds, METHYL 3,3,3-TRIFLUORO-2-[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]PROPANOATE stands out due to its unique combination of trifluoromethyl groups and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H11F3N2O3 |
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Molecular Weight |
312.24 g/mol |
IUPAC Name |
methyl (2E)-3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)propanoate |
InChI |
InChI=1S/C14H11F3N2O3/c1-8-10(11(13(21)22-2)14(15,16)17)12(20)19(18-8)9-6-4-3-5-7-9/h3-7H,1-2H3/b11-10+ |
InChI Key |
UOFNXKCTHAQBME-ZHACJKMWSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C(\C(=O)OC)/C(F)(F)F)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NN(C(=O)C1=C(C(=O)OC)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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